molecular formula C15H15N3OS B410457 N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea

N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea

Cat. No.: B410457
M. Wt: 285.4g/mol
InChI Key: UYWUAUKZGVKBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then crystallized and characterized using various spectroscopic techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is typically produced in crystalline form for ease of handling and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is unique due to its specific structural features, such as the presence of both a benzamide and a thiourea moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it more versatile compared to similar compounds. Additionally, its ability to form stable complexes with transition metals further enhances its applicability in various fields.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4g/mol

IUPAC Name

2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H15N3OS/c1-10-6-3-4-8-12(10)14(19)18-15(20)17-13-9-5-7-11(2)16-13/h3-9H,1-2H3,(H2,16,17,18,19,20)

InChI Key

UYWUAUKZGVKBJN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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